molecular formula C16H12O4 B1302521 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid CAS No. 68204-74-0

1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid

Cat. No.: B1302521
CAS No.: 68204-74-0
M. Wt: 268.26 g/mol
InChI Key: JBFZOPKAXVDCAT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxamide
  • 1-Oxo-3-phenyl-3,4-dihydro-1H-isochromene-4-carboxylate

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities .

Properties

IUPAC Name

1-oxo-3-phenyl-3,4-dihydroisochromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)13-11-8-4-5-9-12(11)16(19)20-14(13)10-6-2-1-3-7-10/h1-9,13-14H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFZOPKAXVDCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372939
Record name 1-Oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68204-74-0
Record name 1-Oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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